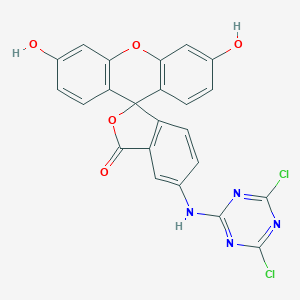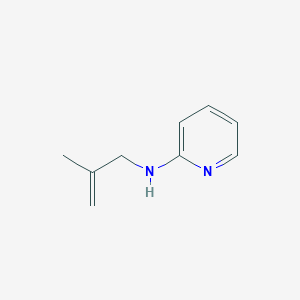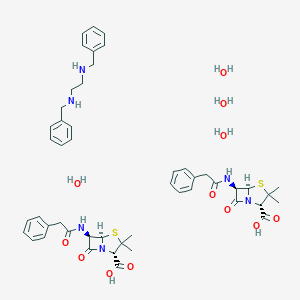
1-(3,4,5,6-四氢吡啶-2-基)乙酮
描述
It is characterized by a pyridine ring that is partially saturated, with an acetyl group attached to the nitrogen atom
科学研究应用
1-(3,4,5,6-tetrahydropyridin-2-yl)ethanone has several scientific research applications:
作用机制
Biochemical Pathways:
THPs can impact several biochemical pathways. For instance:
- Anti-inflammatory Effects : Some THPs exhibit anti-inflammatory properties by inhibiting cyclooxygenase-2 (COX-2) or other pro-inflammatory enzymes .
Action Environment:
Environmental factors, such as pH, temperature, and co-administered drugs, can influence the compound’s efficacy and stability. For instance, interactions with other medications may impact its pharmacokinetics.
生化分析
Biochemical Properties
1-(3,4,5,6-tetrahydropyridin-2-yl)ethanone plays a significant role in biochemical reactions, particularly in the Maillard reaction, which is a non-enzymatic browning procedure that imparts flavor to starch-based food products . This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it has been identified as a Maillard reaction product, which involves the reaction between an amino acid and a reducing sugar . The nature of these interactions is crucial for the formation of flavor compounds in food products.
Cellular Effects
1-(3,4,5,6-tetrahydropyridin-2-yl)ethanone influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, in the context of flavor formation, this compound can influence the expression of genes involved in the Maillard reaction . Additionally, its presence in certain cells can alter cellular metabolism by promoting the formation of specific flavor compounds.
Molecular Mechanism
The molecular mechanism of 1-(3,4,5,6-tetrahydropyridin-2-yl)ethanone involves its interaction with biomolecules at the molecular level. This compound can bind to specific enzymes and proteins, leading to enzyme inhibition or activation . For instance, it has been shown to interact with enzymes involved in the Maillard reaction, thereby influencing the formation of flavor compounds . These binding interactions can result in changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(3,4,5,6-tetrahydropyridin-2-yl)ethanone can change over time. This compound is relatively stable under standard conditions, but it can undergo degradation under certain conditions . Long-term studies have shown that its effects on cellular function can vary, with some studies indicating potential long-term impacts on flavor formation in food products .
Dosage Effects in Animal Models
The effects of 1-(3,4,5,6-tetrahydropyridin-2-yl)ethanone vary with different dosages in animal models. At low doses, it has been observed to promote flavor formation without any adverse effects . At high doses, there may be toxic or adverse effects, including potential impacts on cellular metabolism and gene expression . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
1-(3,4,5,6-tetrahydropyridin-2-yl)ethanone is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for the Maillard reaction . This compound can affect metabolic flux and metabolite levels, leading to the formation of specific flavor compounds in food products . The metabolic pathways involving this compound are essential for understanding its role in flavor formation.
Transport and Distribution
Within cells and tissues, 1-(3,4,5,6-tetrahydropyridin-2-yl)ethanone is transported and distributed through specific transporters and binding proteins . These interactions influence its localization and accumulation in certain cellular compartments. The transport and distribution of this compound are crucial for its role in flavor formation and its overall biochemical effects.
Subcellular Localization
The subcellular localization of 1-(3,4,5,6-tetrahydropyridin-2-yl)ethanone is essential for its activity and function. This compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization within the cell can affect its interactions with enzymes and proteins, thereby influencing its role in biochemical reactions and flavor formation.
准备方法
The synthesis of 1-(3,4,5,6-tetrahydropyridin-2-yl)ethanone can be achieved through several synthetic routes. One common method involves the reaction of 2-pyridinecarboxaldehyde with acetyl chloride in the presence of a base such as pyridine . The reaction proceeds through the formation of an intermediate, which is then cyclized to form the desired product. Industrial production methods often involve similar reaction conditions but are optimized for large-scale production, ensuring high yield and purity.
化学反应分析
1-(3,4,5,6-tetrahydropyridin-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyridine derivatives, while reduction results in more saturated compounds.
相似化合物的比较
1-(3,4,5,6-tetrahydropyridin-2-yl)ethanone can be compared with other similar compounds, such as:
2-acetyl-1,4,5,6-tetrahydropyridine: This compound has a similar structure but differs in the position of the acetyl group.
1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone: This compound has a different ring structure but shares some chemical properties.
The uniqueness of 1-(3,4,5,6-tetrahydropyridin-2-yl)ethanone lies in its specific structure, which imparts distinct chemical and biological properties .
属性
IUPAC Name |
1-(2,3,4,5-tetrahydropyridin-6-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO/c1-6(9)7-4-2-3-5-8-7/h2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNZWXNKZMHJXNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00865358 | |
| Record name | 6-Acetyl-2,3,4,5-tetrahydropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00865358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Boiling Point |
200.00 to 203.00 °C. @ 760.00 mm Hg | |
| Record name | 6-Acetyl-1,2,3,4-tetrahydropyridine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030345 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
27300-27-2 | |
| Record name | 1-(3,4,5,6-Tetrahydro-2-pyridinyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27300-27-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3,4,5,6-Tetrahydropyridin-2-yl)ethan-1-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027300272 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Acetyl-2,3,4,5-tetrahydropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00865358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3,4,5,6-Tetrahydropyridin-2-yl)ethan-1-one | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D3A5PA4S6W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 6-Acetyl-1,2,3,4-tetrahydropyridine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030345 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the origin of 2-acetyl-3,4,5,6-tetrahydropyridine in food products?
A1: Research indicates that certain microorganisms commonly found in food and beverages, specifically Brettanomyces yeast and Lactobacillus bacteria, are responsible for producing 2-acetyl-3,4,5,6-tetrahydropyridine. [, ] These microorganisms can utilize lysine as a precursor for the compound's synthesis. [] Interestingly, the presence of ethanol plays a role in its formation, and substituting ethanol with n-propanol leads to the production of the propionyl analog instead. []
Q2: What is the significance of 2-acetyl-3,4,5,6-tetrahydropyridine in the food and beverage industry?
A2: This compound is a significant concern for winemakers due to its contribution to the "mousy" taint that negatively impacts wine quality. [] It's also found in other products, such as hazelnuts, where it contributes a "roasted, caramel" aroma. [] Understanding its formation and potential mitigation strategies are crucial for maintaining product quality.
Q3: Are there analytical methods to detect and quantify 2-acetyl-3,4,5,6-tetrahydropyridine in food products?
A3: Yes, Gas Chromatography-Mass Spectrometry (GC-MS) has been successfully used to identify and quantify 2-acetyl-3,4,5,6-tetrahydropyridine in various matrices, including Strobilanthes tonkinensis leaves [] and Strobilanthes nivea Craib leaves. [] These techniques allow researchers to determine the presence and concentration of this compound, aiding in understanding its formation and impact on sensory characteristics.
Q4: Does the production of 2-acetyl-3,4,5,6-tetrahydropyridine by microorganisms vary under different conditions?
A4: Research suggests that environmental factors can influence the production of this compound. For instance, in Strobilanthes nivea Craib plants, the use of different fertilizers (chemical fertilizers, cow manure fertilizer, and bio-fermented water) combined with varying shade levels (50% and 70%) resulted in differences in the overall aromatic content of the leaves, including 2-acetyl-3,4,5,6-tetrahydropyridine. [] This highlights the complexity of microbial metabolism and its susceptibility to environmental factors.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![4-methylbenzo[d]thiazole](/img/structure/B149020.png)

![2-[(1S)-4-methylcyclohex-3-en-1-yl]propan-2-yl acetate](/img/structure/B149026.png)

![Methyl 3-[(4R,5S,6R,9R,10R)-9-methyl-4-prop-1-en-2-yl-5-tetracyclo[7.2.1.01,6.08,10]dodecanyl]propanoate](/img/structure/B149029.png)




